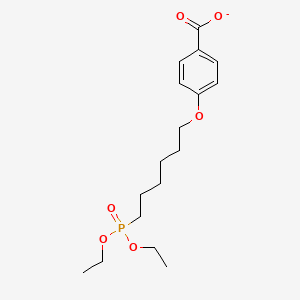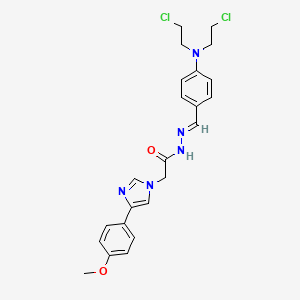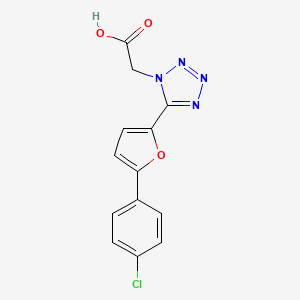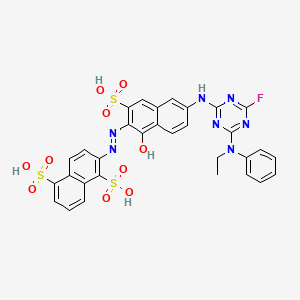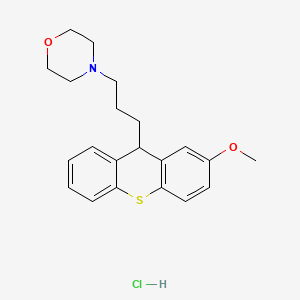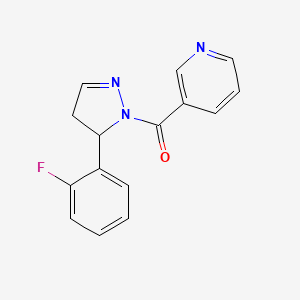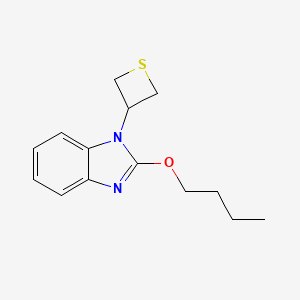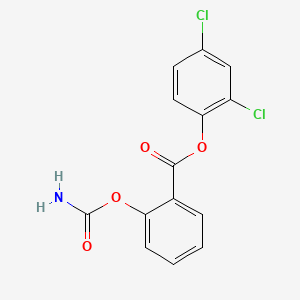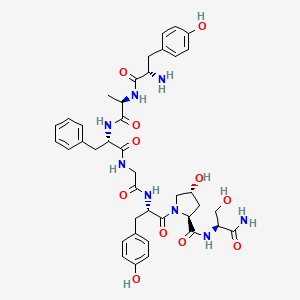
Dermorphin, 4-hyp(6)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dermorphin, 4-hydroxyproline (6)-, is a heptapeptide first isolated from the skin of South American frogs belonging to the genus Phyllomedusa . This peptide is a natural opioid that binds as an agonist with high potency and selectivity to mu-opioid receptors . Dermorphin is about 30–40 times more potent than morphine, but theoretically may be less likely to produce drug tolerance and addiction due to its high potency .
準備方法
Dermorphin, 4-hydroxyproline (6)-, can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis of dermorphin analogs, including 4-hydroxyproline (6)-, involves the incorporation of D-amino acids, which are rare in nature and require specific posttranslational modifications
化学反応の分析
Dermorphin, 4-hydroxyproline (6)-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the hydroxyproline residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the hydroxyproline residue.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Dermorphin, 4-hydroxyproline (6)-, has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and posttranslational modifications.
Biology: Investigated for its role in amphibian physiology and its interaction with mu-opioid receptors.
作用機序
Dermorphin, 4-hydroxyproline (6)-, exerts its effects by binding to mu-opioid receptors with high affinity and selectivity . This binding activates the receptors, leading to the inhibition of pain signals and the release of endogenous opioids . The molecular targets and pathways involved include the modulation of G-protein coupled receptor signaling and the inhibition of neurotransmitter release .
類似化合物との比較
Dermorphin, 4-hydroxyproline (6)-, is unique due to its high potency and selectivity for mu-opioid receptors. Similar compounds include:
Deltorphin: Another potent opioid peptide from amphibian skin with high affinity for delta-opioid receptors.
Endomorphins: Endogenous opioid peptides with high affinity for mu-opioid receptors but lower potency compared to dermorphin.
Enkephalins: Endogenous peptides with moderate affinity for both mu- and delta-opioid receptors.
Dermorphin’s uniqueness lies in its incorporation of D-amino acids and its exceptional potency as an analgesic .
特性
CAS番号 |
77614-17-6 |
|---|---|
分子式 |
C40H50N8O11 |
分子量 |
818.9 g/mol |
IUPAC名 |
(2S,4R)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H50N8O11/c1-22(44-37(56)29(41)15-24-7-11-26(50)12-8-24)36(55)46-30(16-23-5-3-2-4-6-23)38(57)43-19-34(53)45-31(17-25-9-13-27(51)14-10-25)40(59)48-20-28(52)18-33(48)39(58)47-32(21-49)35(42)54/h2-14,22,28-33,49-52H,15-21,41H2,1H3,(H2,42,54)(H,43,57)(H,44,56)(H,45,53)(H,46,55)(H,47,58)/t22-,28-,29+,30+,31+,32+,33+/m1/s1 |
InChIキー |
OBMDBUWMBOPDST-JJDRJQAMSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](CO)C(=O)N)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CC(CC3C(=O)NC(CO)C(=O)N)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




